5-(2-Hydroxypropan-2-yl)nicotinaldehyde

描述

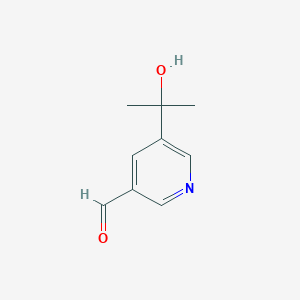

5-(2-Hydroxypropan-2-yl)nicotinaldehyde is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, featuring a hydroxyl group and an aldehyde group attached to the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropan-2-yl)nicotinaldehyde typically involves the reaction of 3-pyridinecarboxaldehyde with isopropanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

化学反应分析

Types of Reactions

5-(2-Hydroxypropan-2-yl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-(2-Hydroxypropan-2-yl)pyridine-3-carboxylic acid.

Reduction: 5-(2-Hydroxypropan-2-yl)pyridine-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

5-(2-Hydroxypropan-2-yl)nicotinaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 5-(2-Hydroxypropan-2-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

Pyridine-2-carboxaldehyde:

Pyridine-4-carboxaldehyde:

Uniqueness

5-(2-Hydroxypropan-2-yl)nicotinaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Hydroxypropan-2-yl)nicotinaldehyde?

- Methodological Answer : The compound is synthesized via aldol condensation or coupling reactions due to its reactive aldehyde group. For example, similar nicotinaldehyde derivatives (e.g., 5-chloro-2-methoxynicotinaldehyde) are synthesized using substituted pyridine precursors, where the aldehyde moiety is introduced through oxidation or formylation reactions. Reaction optimization often involves controlling temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like palladium for cross-coupling .

Q. How is this compound characterized in academic research?

- Methodological Answer : Characterization relies on multimodal analytical techniques :

- NMR Spectroscopy : H and C NMR confirm the aldehyde proton (~9-10 ppm) and hydroxypropan-2-yl group (δ 1.2–1.5 ppm for methyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Chromatography : HPLC or GC with standards (e.g., DNPH derivatives) quantifies purity and detects impurities .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate polar byproducts.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility differences.

- Distillation : For thermally stable derivatives, fractional distillation under reduced pressure minimizes decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DOE) : Screen parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example, aldol reactions may require basic conditions (pH 9–11) and aprotic solvents (THF, DMF) to enhance nucleophilicity.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .

Q. How does the hydroxypropan-2-yl group influence the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Degradation Studies : Expose the compound to light, humidity, and oxidants (e.g., HO) and analyze degradation products via LC-MS. The hydroxypropan-2-yl group may increase hygroscopicity, requiring storage under inert atmospheres.

- Surface Reactivity : Adsorption studies on silica or metal oxides (using microspectroscopic imaging) reveal interactions affecting stability in formulations .

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Re-run analyses under standardized conditions (e.g., deuterated solvents for NMR, ionization sources for MS).

- Isotopic Labeling : Use C-labeled precursors to confirm ambiguous peaks.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to assign signals .

Q. What advanced analytical techniques are suitable for studying its interactions with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity with proteins (e.g., serum albumin).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions.

- Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding .

Q. How can computational tools predict the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states for coupling reactions .

Q. Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize aldehyde-containing waste with sodium bisulfite before disposal.

- Toxicity Screening : Refer to EPA DSSTox (CC-BY-NC 4.0 licensed data) for preliminary hazard assessments .

Q. How can researchers address discrepancies in toxicity data across literature sources?

属性

分子式 |

C9H11NO2 |

|---|---|

分子量 |

165.19 g/mol |

IUPAC 名称 |

5-(2-hydroxypropan-2-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H11NO2/c1-9(2,12)8-3-7(6-11)4-10-5-8/h3-6,12H,1-2H3 |

InChI 键 |

QGZWXMOZQHDXBL-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C1=CN=CC(=C1)C=O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。